Bucainide
Description
Historical Context of Flecainide (B1672765) Discovery and Early Characterization
The journey of Flecainide began in the mid-1960s with a broad research initiative aimed at exploring the pharmacological potential of fluorine-containing organic molecules. The development process, which started in 1966, was initially focused on creating new fluorinated anesthetic agents nih.govnih.gov. Chemists involved in the project synthesized two major series of compounds incorporating fluorine atoms nih.gov.
By 1972, this research led to the first synthesis of Flecainide acetate nih.govdrugbank.comdrugbank.comnih.gov. The initial developmental focus shifted from local anesthetics to antiarrhythmic applications based on the guidance of pharmacologists who recognized its potential in managing cardiac rhythm disturbances nih.gov. Subsequent preclinical and clinical trials in both animal models and humans confirmed its clinical efficacy as an antiarrhythmic agent nih.gov.
Early characterization of Flecainide identified it as a Class IC antiarrhythmic agent nih.govpatsnap.com. In vitro, animal, and human studies demonstrated that Flecainide markedly slows conduction in the heart with minimal effect on repolarization nih.gov. This unique mechanism of action set it apart from other antiarrhythmic drugs available at the time. The United States Food and Drug Administration (FDA) granted approval for the oral use of Flecainide in 1984 for the suppression of sustained ventricular tachycardia nih.govnih.gov.
A significant turning point in the historical context of Flecainide was the Cardiac Arrhythmia Suppression Trial (CAST), with preliminary results published in 1989 nih.govnih.gov. This trial was designed to assess the efficacy of Class I antiarrhythmic agents, including Flecainide, in patients who had recently experienced a myocardial infarction. While Flecainide was effective in suppressing ventricular ectopy, the trial revealed a threefold increase in arrhythmic death compared to placebo nih.gov. These findings led to a major revision of the role of Flecainide and other Class IC antiarrhythmics, restricting their use in patients with structural heart disease nih.govwikipedia.orgresearchgate.net.
| Key Milestone | Year | Significance |
| Start of Development Program | 1966 | Initiation of research into fluorinated organic compounds, originally for anesthetic purposes nih.govnih.gov. |
| First Synthesis | 1972 | Successful synthesis of Flecainide acetate nih.govdrugbank.comdrugbank.comnih.gov. |
| FDA Approval | 1984 | Approved for the treatment of symptomatic sustained ventricular tachycardia nih.govnih.gov. |
| CAST Trial Results | 1989 | Revealed increased mortality in post-myocardial infarction patients, leading to restricted use nih.govnih.gov. |
Significance of Flecainide in the Evolution of Cardiac Electrophysiology Research
Flecainide has played a pivotal role in advancing the field of cardiac electrophysiology. Its primary mechanism of action, the potent and selective blockade of the cardiac fast inward sodium (Na+) current, provided researchers with a valuable tool to dissect the role of this current in both normal and abnormal cardiac rhythms nih.govnih.gov. The "use-dependent" nature of its sodium channel blockade, meaning its effects are more pronounced at faster heart rates, has been a key area of study to understand how antiarrhythmic drugs can be more effective when they are needed most patsnap.comnih.gov.
The study of Flecainide's effects on the cardiac action potential has contributed significantly to our understanding of arrhythmia mechanisms. It slows the upstroke of the cardiac action potential, which is reflected as a widening of the QRS complex on an electrocardiogram youtube.com. This slowing of conduction is a key factor in its ability to terminate and prevent reentrant arrhythmias youtube.com.
More recently, research has uncovered that Flecainide's mechanism of action is more complex than initially thought. It has been shown to inhibit the ryanodine receptor 2 (RyR2), a critical protein involved in calcium release from the sarcoplasmic reticulum within cardiac cells nih.govbhf.org.ukcam.ac.uknih.gov. This discovery has been particularly significant in the context of certain inherited arrhythmia syndromes, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), where abnormal RyR2 function is the underlying cause bhf.org.ukresearchgate.netfrontiersin.org. The ability of Flecainide to modulate RyR2 has opened up new avenues of research into the interplay between sodium and calcium handling in the heart and its role in arrhythmogenesis.
| Electrophysiological Parameter | Effect of Flecainide | Significance in Research |
| Cardiac Sodium Current (INa) | Potent, use-dependent blockade nih.govpatsnap.comnih.gov | Elucidated the role of the fast sodium current in arrhythmia and the concept of use-dependent drug action. |
| Action Potential Duration (APD) | Shortens in Purkinje fibers, lengthens in ventricular and atrial muscle nih.govdrugbank.com | Demonstrated the complex and tissue-specific effects of ion channel blockers. |
| Conduction Velocity | Markedly slowed nih.gov | Provided a tool to study the mechanisms of reentrant arrhythmias. |
| Ryanodine Receptor 2 (RyR2) | Inhibition of opening nih.govbhf.org.ukcam.ac.uknih.gov | Uncovered a novel mechanism of action and its relevance to inherited arrhythmia syndromes. |
Scope and Academic Relevance of Current Bucainide Investigations
Despite being a relatively old drug, Flecainide continues to be the focus of significant academic and clinical research. Current investigations are exploring its use in new and expanding clinical scenarios, refining our understanding of its mechanism of action, and working to develop safer antiarrhythmic therapies.
A major area of current research is the use of Flecainide in the management of atrial fibrillation (AF) in patients without structural heart disease nih.govnih.govresearchgate.net. Studies continue to evaluate its efficacy and safety for both acute cardioversion and long-term rhythm control. The "pill-in-the-pocket" approach, where patients self-administer Flecainide to terminate episodes of paroxysmal AF, is an area of ongoing investigation and clinical application nih.gov.
The role of Flecainide in treating inherited arrhythmia syndromes is another active area of research. Its effectiveness in catecholaminergic polymorphic ventricular tachycardia (CPVT) has been a significant breakthrough, and studies are ongoing to understand the precise mechanisms of its beneficial effects in this and other genetic arrhythmia disorders bhf.org.ukfrontiersin.orgresearchgate.net. Furthermore, Flecainide is used as a diagnostic tool in suspected cases of Brugada syndrome, as it can unmask the characteristic electrocardiographic changes of the condition wikipedia.orglitfl.com.
From a basic science perspective, Flecainide remains a valuable pharmacological tool. Researchers are using it to probe the intricate functions of cardiac ion channels, including the sodium channel (Nav1.5) and the ryanodine receptor (RyR2) cam.ac.uknih.gov. By studying how Flecainide interacts with these channels at a molecular level, scientists aim to gain deeper insights into the pathophysiology of cardiac arrhythmias and to identify new targets for drug development bhf.org.ukresearchgate.net. The development of safer antiarrhythmic drugs with the efficacy of Flecainide but without its proarrhythmic potential in certain patient populations is a key long-term goal of this research bhf.org.uk.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51481-62-0 |
|---|---|
Molecular Formula |
C21H35N3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3 |
InChI Key |
WRNQYBXJRPAGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ucainide bucainide maleate |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Bucainide
Established Synthetic Pathways for Bucainide
Detailed synthetic procedures for this compound are not extensively documented in peer-reviewed academic literature. However, based on its chemical structure, a logical and established retrosynthetic analysis suggests a convergent synthesis strategy. This approach would likely involve two key disconnections: the formation of the amide bond and the alkylation of the piperazine (B1678402) ring.
A plausible synthetic pathway would commence with a commercially available starting material such as 4-cyanobenzoic acid. The synthesis can be conceptualized in the following key steps:
Amide Formation: The carboxylic acid of 4-cyanobenzoic acid would first be activated, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate would then be reacted with isobutylamine (B53898) to form the corresponding N-isobutyl-4-cyanobenzamide.
Piperazine Introduction: The cyano group on the benzamide (B126) intermediate serves as a precursor to the benzamidine (B55565) moiety. Before its conversion, the piperazine ring is typically introduced. This can be achieved via a nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., fluorine) is present at the para-position of the benzonitrile (B105546) ring. Alternatively, and more commonly for such structures, a precursor like 4-fluorobenzonitrile (B33359) could be reacted with piperazine.
Piperazine Alkylation: The secondary amine of the piperazine ring is then alkylated. A standard method involves reacting the N-piperazinyl intermediate with an n-hexyl halide, such as 1-bromohexane, in the presence of a base to yield the N-hexylpiperazine derivative. nih.gov
Amidine Formation: The final step is the conversion of the nitrile group (-CN) into the amidine group (-C(=NH)NH₂). A common and effective method for this transformation is the Pinner reaction. This involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas to form an imidate salt (Pinner salt). Subsequent treatment of this salt with ammonia (B1221849) furnishes the final benzamidine product, this compound.
This multi-step synthesis is a standard and reliable approach for constructing molecules with the architectural complexity of this compound.
Exploration of Novel Synthetic Methodologies
While the Pinner reaction is a classic method, modern organic synthesis offers several alternative and potentially more efficient strategies for the construction of this compound's core structures.
For Amidine Synthesis: Recent advancements have focused on developing milder and more direct methods for amidine synthesis from nitriles. mdpi.comnih.gov Catalytic systems, including those based on transition metals like zinc(II), have been shown to facilitate the direct addition of amines to nitriles under less harsh conditions than the Pinner reaction. rsc.org Such methods could potentially streamline the final step of this compound synthesis, avoiding the use of anhydrous HCl gas and offering a greener alternative. google.com
For Piperazine Functionalization: The piperazine moiety is a key component in numerous pharmaceuticals, and its synthesis and functionalization are areas of active research. mdpi.comnih.gov Novel methods that could be applied to this compound synthesis include:
Late-stage C-H Functionalization: Recent breakthroughs in photoredox catalysis allow for the direct functionalization of C-H bonds on the piperazine ring. mdpi.com This could enable the synthesis of novel analogs by adding substituents directly to the carbon atoms of the piperazine ring, a modification not easily accessible through traditional methods.
Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for higher yields. rythmopole.paris Applying flow chemistry to the N-alkylation of the piperazine ring or the amide bond formation could optimize the synthesis of this compound, particularly on a larger scale.
These modern methodologies, while not yet reported specifically for this compound, represent promising avenues for developing more efficient, scalable, and environmentally benign synthetic routes.
Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at improving the pharmacological profile of a lead compound. The this compound structure offers multiple sites for chemical modification.
Chemical Modification Strategies
Modification strategies for this compound would logically target its three main components: the N-isobutyl group, the N-hexylpiperazine tail, and the benzamidine core. The synthesis of such analogs would typically follow similar pathways as this compound, using varied starting materials.
Varying the Amide Substituent: The isobutyl group can be replaced with a wide range of other alkyl or aryl groups. This is achieved by using different primary or secondary amines in the initial amide coupling step. For example, reacting the 4-cyanobenzoyl chloride intermediate with amines like propylamine, benzylamine, or aniline (B41778) would yield a diverse library of analogs.
Modifying the Piperazine N-Alkyl Chain: The length and nature of the n-hexyl chain can be altered to modulate lipophilicity and target engagement. Synthetically, this is accomplished by using different alkyl halides (e.g., 1-bromobutane, 1-bromooctane, or benzyl (B1604629) bromide) in the piperazine N-alkylation step. nih.gov
Piperazine Ring Substitution: Introducing substituents directly onto the carbon atoms of the piperazine ring is a more complex but potentially rewarding strategy. This often requires the synthesis of substituted piperazine precursors from the ground up, for example, via cyclization of appropriately substituted linear diamines. researchgate.net
Aromatic Ring Substitution: Placing substituents (e.g., fluorine, chlorine, methoxy (B1213986) groups) on the central phenyl ring can influence the electronic properties and metabolic stability of the molecule. This is achieved by starting with the appropriately substituted 4-cyanobenzoic acid derivative.
The following interactive table summarizes potential modification strategies and the corresponding synthetic adjustments.
| Target Moiety | Modification Strategy | Synthetic Reagent/Precursor | Potential Impact |
| N-Isobutyl Group | Replace with other alkyl/aryl groups | Varied primary/secondary amines | Alter steric bulk and hydrogen bonding |
| N-Hexyl Chain | Vary chain length and branching | Varied alkyl halides | Modulate lipophilicity and target binding |
| Piperazine Ring | Introduce substituents on carbon atoms | Pre-synthesized substituted piperazines | Alter conformation and introduce new interactions |
| Phenyl Ring | Add electron-withdrawing/donating groups | Substituted 4-cyanobenzoic acids | Modify electronic properties and metabolism |
These strategies, common in the development of other piperazine-containing drugs, allow for a systematic exploration of the structure-activity relationship (SAR) of this compound. nih.govnih.gov
Preclinical Pharmacological Characterization of Bucainide
In Vitro Pharmacological Profiling of Bucainide
Extensive searches of publicly available scientific literature did not yield specific data regarding the in vitro pharmacological profiling of this compound. Consequently, detailed information for the following sections is not available.
Information regarding the effects of this compound in cellular and subcellular assays is not available in the reviewed literature.
Details of receptor binding studies for this compound have not been identified in the available scientific publications.
In Vivo Pharmacodynamic Investigations in Animal Models
In vivo studies have been conducted to characterize the pharmacodynamic profile of this compound, primarily focusing on its effects on the cardiovascular system in canine and rat models.
While this compound is known for its antiarrhythmic potential, specific studies detailing its efficacy in established preclinical arrhythmia models were not found in the reviewed literature.
The primary pharmacodynamic effect of this compound observed in whole animal studies involves alterations in the electrocardiogram (ECG). In a study involving dogs, intravenous administration of this compound dimaleate (also referred to as RHC G-233) resulted in noticeable changes to the ECG pattern. The initial observed pharmacological effect was a modification of the T-wave duration and amplitude. drugs.com This effect was noted at an average intravenous dose of 2.7 mg/kg, which corresponded to an average plasma concentration of approximately 350 ng/ml. drugs.com
Table 1: Electrophysiological Effects of this compound in Dogs
| Parameter | Observation | Average Intravenous Dose | Average Plasma Concentration |
|---|
This table is based on data from a pharmacodynamic study in dogs. drugs.com
Pharmacodynamic studies of this compound have been conducted in at least two animal species: dogs and rats. In dogs, the pharmacodynamic profile was characterized by changes in the ECG as detailed above. drugs.com Studies using radiolabeled this compound in both rats and dogs demonstrated a large volume of distribution and a rapid disappearance from the blood. drugs.com Tissue distribution analysis in the rat confirmed that this compound is quickly taken up by various tissues. drugs.com
Table 2: Summary of this compound Pharmacodynamic Findings in Animal Models
| Species | Key Findings |
|---|---|
| Dog | - First observable effect is a change in ECG T-wave duration and amplitude. drugs.com - Large volume of distribution. drugs.com - Rapid disappearance from blood. drugs.com |
This table summarizes comparative pharmacodynamic data for this compound in different animal species. drugs.com
Mechanism of Action of Bucainide at Molecular and Cellular Levels in Vitro and Preclinical
Modulation of Cardiac Ion Channels by Bucainide
The primary mechanism by which antiarrhythmic drugs exert their effects is through the modulation of cardiac ion channels. These channels, responsible for the flow of ions such as sodium (Na+), potassium (K+), and calcium (Ca2+) across the cardiomyocyte membrane, are fundamental to the generation and propagation of the cardiac action potential. An evaluation of a compound like this compound would involve a detailed assessment of its interaction with these channels.
Specificity and Potency of Ion Channel Interaction
A crucial aspect of understanding a potential antiarrhythmic agent is to determine its specificity and potency in interacting with various cardiac ion channels. Preclinical studies would typically involve voltage-clamp experiments on isolated cardiomyocytes or cell lines expressing specific human cardiac ion channels. These studies would aim to quantify the concentration-dependent block of key currents, such as the fast inward sodium current (INa), the transient outward potassium current (Ito), the delayed rectifier potassium currents (rapid, IKr, and slow, IKs), and the L-type calcium current (ICa,L). The potency is often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Ion Channel Specificity and Potency of this compound
| Ion Channel Current | IC50 (µM) |
|---|---|
| Fast Sodium Current (INa) | Data not available |
| Rapid Delayed Rectifier Potassium Current (IKr) | Data not available |
| Slow Delayed Rectifier Potassium Current (IKs) | Data not available |
| L-type Calcium Current (ICa,L) | Data not available |
| Inward Rectifier Potassium Current (IK1) | Data not available |
This table is for illustrative purposes only, as no specific data for this compound is available.
Kinetic and Gating Effects on Ion Channel Currents
Beyond simple channel blockade, the kinetic and gating effects of a compound provide deeper insight into its mechanism of action. This involves studying how the drug affects the channel's transition between resting, open, and inactivated states. For instance, a drug might exhibit "use-dependent" or "frequency-dependent" block, where its blocking effect increases with the frequency of channel opening. This is a characteristic feature of many Class I antiarrhythmic drugs that block sodium channels. Furthermore, a compound's effect on the voltage-dependence of channel activation and inactivation would be determined.
Impact on Cardiac Action Potential Dynamics in Isolated Cardiomyocytes
The integrated effect of a compound's actions on various ion channels is reflected in its modulation of the cardiac action potential. Studies on isolated cardiomyocytes from different cardiac regions (e.g., atrial, ventricular, Purkinje fibers) are essential to characterize these effects. Key parameters of the action potential that would be analyzed include the maximum upstroke velocity (Vmax), which reflects the fast sodium current, the action potential duration at different levels of repolarization (e.g., APD50 and APD90), and the resting membrane potential.
Table 2: Hypothetical Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Atrial Myocytes | Ventricular Myocytes | Purkinje Fibers |
|---|---|---|---|
| Maximum Upstroke Velocity (Vmax) | Data not available | Data not available | Data not available |
| Action Potential Duration at 90% Repolarization (APD90) | Data not available | Data not available | Data not available |
| Resting Membrane Potential | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific data for this compound is available.
Intracellular Signaling Pathways Affected by this compound
In addition to direct ion channel interactions, some cardiovascular drugs can influence intracellular signaling pathways that modulate ion channel function and cellular electrophysiology. Investigations in this area would explore whether this compound affects key signaling cascades, such as those involving protein kinase A (PKA), protein kinase C (PKC), or calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can phosphorylate ion channels and regulatory proteins, thereby altering their activity.
Elucidation of Receptor-Mediated Mechanisms (if applicable)
Finally, it would be important to determine if this compound's effects are mediated through interactions with specific membrane receptors, such as adrenergic or muscarinic receptors. Binding assays and functional studies in the presence of receptor antagonists would be employed to investigate any such receptor-mediated mechanisms. These interactions could indirectly influence cardiac electrophysiology by modulating downstream signaling pathways that affect ion channels.
Structure Activity Relationship Sar Studies of Bucainide and Its Analogs
Identification of Key Pharmacophoric Elements of Bucainide
The antiarrhythmic activity of Class I sodium channel blockers, including this compound, is dictated by a common pharmacophoric pattern. This pattern generally consists of three key components: an aromatic ring, a flexible linker chain, and a basic amino group. researchgate.netresearchgate.net The interplay of these elements determines the drug's affinity for the sodium channel and its state-dependent blocking characteristics.
The essential pharmacophoric elements identified from studies of Class I antiarrhythmics are:
Aromatic Moiety : This part of the molecule, typically a phenyl ring, is crucial for hydrophobic interactions with the receptor site within the pore of the voltage-gated sodium channel. nih.govbiorxiv.org It is believed to anchor the molecule in the appropriate orientation for effective channel blockade.
Linker Group : An intermediate chain, often containing an amide or ether linkage, connects the aromatic ring to the amino group. The length and flexibility of this linker are critical for positioning the amino group correctly within the channel pore.
Basic Amino Group : A tertiary or secondary amine that is protonated at physiological pH is a hallmark of most Class I antiarrhythmics. nih.govdrugbank.com This positively charged group is thought to interact directly with key amino acid residues in the S6 segment of the sodium channel, effectively plugging the pore and preventing sodium ion influx. biorxiv.org
Pharmacophore models developed for Class I antiarrhythmics have quantitatively defined these features. A representative model includes a hydrophobic ring, a hydrogen bond acceptor atom (like the carbonyl oxygen in the amide linker), and a hydrogen bond donor atom (the protonated nitrogen), all arranged in a specific three-dimensional geometry. researchgate.net
Table 1: Key Pharmacophoric Elements of Class Ic Antiarrhythmics and Their Functions
| Pharmacophoric Feature | Common Structural Moiety | Proposed Function in Channel Binding |
| Hydrophobic Region | Aromatic Ring (e.g., Phenyl) | Anchors the molecule via hydrophobic interactions with receptor site residues. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Ether Oxygen | Participates in hydrogen bonding, orienting the molecule within the binding pocket. |
| Positively Ionizable Group | Basic Amine (e.g., Piperidine) | Forms ionic interactions with negatively charged residues in the channel pore; crucial for channel blockade. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
The general approach in QSAR for antiarrhythmics involves:
Descriptor Calculation : A wide range of molecular descriptors are calculated for a series of compounds. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). ucsb.edunih.gov
Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of these descriptors with the observed antiarrhythmic activity.
Validation : The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. nih.gov
Table 2: Common Molecular Descriptors in QSAR Models for Antiarrhythmic Agents
| Descriptor Class | Example Descriptors | Relevance to Antiarrhythmic Activity |
| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the molecule's reactivity and ability to engage in electronic interactions with the receptor. ucsb.edu |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions at the binding site. nih.gov |
| Steric/Topological | Molecular Weight, Principal Component of Regression (PCR), JGI4 | Describes the size, shape, and branching of the molecule, which is critical for the geometric fit with the receptor. nih.gov |
| Structural | Number of H-bond donors/acceptors | Quantifies the potential for specific hydrogen bonding interactions within the binding pocket. researchgate.net |
Impact of Structural Modifications on Ion Channel Selectivity and Potency
Studies on flecainide (B1672765), a close structural and functional analog of this compound, show that it not only blocks sodium channels but also inhibits several types of potassium channels, including the transient outward current (Ito) and the delayed rectifier current (IKr). nih.govnih.gov This "multi-channel" blocking effect is a common feature of many antiarrhythmic drugs.
Key structural modifications and their effects include:
Modification of the Aromatic Ring : Altering substituents on the aromatic ring can change the drug's hydrophobicity and electronic properties, thereby modulating its affinity for the sodium channel.
Alteration of the Amino Group's pKa : The degree of ionization of the basic amine is a critical determinant of activity. Studies on flecainide analogs demonstrated that a permanently charged analog (quaternary) and a mostly neutral analog had distinct blocking characteristics. The charged form was primarily responsible for the potent, use-dependent block that occurs when channels open, whereas the neutral form could access the channel through the membrane and bind to the inactivated state, similar to lidocaine. drugbank.com
Modification of the Linker : Changes in the length, rigidity, or chemical nature of the linker can alter the spatial relationship between the aromatic ring and the amino group, impacting the drug's ability to fit into its binding site. For example, introducing methyl groups on the nitrogen atoms in tocainide (B1681335) analogs was found to reduce the crucial use-dependent blocking behavior, possibly by altering the pKa or constraining the molecular conformation. nih.gov
Table 3: Effect of Structural Modifications on the Activity of Class I Antiarrhythmic Analogs
| Structural Modification | Compound Series | Observed Effect on Potency/Selectivity | Reference |
| Increased charge (Quaternization) | Flecainide Analogs | Potent use-dependent block of open Na+ channels; requires intracellular access. | drugbank.com |
| Reduced charge (Lowered pKa) | Flecainide Analogs | Preferential interaction with inactivated Na+ channels; minimal use-dependent block. | drugbank.com |
| N-methylation of linker | Tocainide Analogs | Decreased use-dependent behavior. | nih.gov |
| Constraining the linker (cyclization) | Tocainide Analogs | Remarkable increase in potency and use-dependent block. | nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of an antiarrhythmic drug is a decisive factor for its biological activity. The molecule must adopt a specific low-energy conformation to bind effectively to its receptor site within the ion channel. Conformational analysis explores the spatial arrangement of atoms in a molecule and the energy associated with different arrangements (conformers).
For flexible molecules like this compound, multiple conformations are possible due to rotation around single bonds. Computational modeling and experimental studies on related compounds have shown that only a subset of these conformers are "bioactive."
Binding Conformation : Studies on flecainide suggest that it binds in the central cavity of both sodium (Nav1.5) and potassium (Kv1.5) channels in an "angular" conformation. The protonated piperidine (B6355638) ring is positioned deep within the pore near the selectivity filter, while the aromatic portion extends towards the interface between channel domains. nih.gov
Role of Torsional Angles : The relative orientation of the aromatic ring and the basic amino group, defined by various torsional angles, is critical. Research on local anesthetics like procaine, which share the aromatic-linker-amine pharmacophore, has shown that the torsion and inversion angles of the amino group are key determinants of activity. asianjournalofphysics.com
Conformational Constraint : Modifying a molecule to restrict its conformational flexibility can lead to increased potency if the constrained conformation matches the bioactive one. For example, incorporating the amine into a rigid ring system in tocainide analogs led to a significant increase in potency, suggesting the constrained structure more closely resembles the optimal binding conformation. nih.gov Conversely, modifications that prevent the molecule from adopting its bioactive conformation, such as certain N-methylations, can decrease activity. nih.gov
The correlation between a molecule's conformation and its activity underscores the importance of a precise stereochemical fit for high-affinity binding to the ion channel receptor.
Table 4: Correlation of Conformational Features with Biological Activity in Class I Antiarrhythmics
| Conformational Feature | Description | Impact on Biological Activity |
| Overall Molecular Shape | The 3D arrangement of the pharmacophoric groups. | An "angular" conformation appears favorable for binding of flecainide within the channel pore. nih.gov |
| Linker Flexibility | The degree of rotational freedom in the chain connecting the aromatic and amine groups. | Excessive flexibility can be entropically unfavorable for binding; some rigidity is often beneficial. |
| Amine Group Orientation | Torsion, inversion, and tilt angles of the basic amine relative to the rest of the molecule. | Precise orientation is required for optimal ionic interaction with the channel's binding site. asianjournalofphysics.com |
| Stereochemistry | The spatial arrangement of atoms, particularly at chiral centers. | Enantiomers of the same compound can exhibit significantly different potencies and binding kinetics. nih.gov |
Pharmacokinetics and Metabolism of Bucainide in Preclinical Models
Absorption and Distribution Characteristics in Animal Models
Information regarding the absorption of Bucainide in preclinical models is not detailed in the available literature. However, studies involving radiolabeled this compound have provided some insight into its distribution.
Following administration, this compound demonstrates a rapid and extensive distribution to tissues in rats. This is supported by the observation that the compound is quickly taken up by various tissues. In dogs, this compound exhibits a large volume of distribution, estimated to be approximately 26 L/kg, which also suggests wide distribution throughout the body. The drug also disappears from the blood rapidly, further indicating swift movement into the tissues.
Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Volume of Distribution (Vd) | Tissue Uptake |
|---|---|---|
| Dog | ~26 L/kg | - |
Metabolic Pathways in Preclinical Systems (In Vitro and In Vivo)
There is no publicly available information detailing the metabolic pathways of this compound in preclinical systems.
Identification of Metabolites
No specific metabolites of this compound have been identified in the referenced preclinical studies.
Enzymatic Biotransformation
The specific enzymes involved in the biotransformation of this compound have not been documented in the available literature.
Elimination and Half-Life in Animal Models
Data on the elimination routes of this compound in preclinical models is scarce. The terminal elimination half-life of this compound has been determined in dogs.
In dogs, this compound has an average terminal half-life of 89 minutes. Specific data on the elimination half-life in rats and other preclinical species is not available.
Elimination Half-Life of this compound
| Species | Terminal Half-Life (t½) |
|---|---|
| Dog | 89 minutes |
Plasma Protein Binding in Preclinical Species
There is no available data on the plasma protein binding of this compound in any preclinical species.
Analytical Methodologies for Bucainide Characterization
Chromatographic Techniques for Bucainide Quantification
Chromatography plays a significant role in separating this compound from complex matrices and quantifying its concentration. Different chromatographic approaches have been explored for this purpose.
Gas-Liquid Chromatography (GLC) Methods
Gas-Liquid Chromatography (GLC) has been utilized for the determination of this compound in plasma. A sensitive and specific GLC method employing a nitrogen-specific detector was developed for plasma this compound analysis. capes.gov.brnih.gov This method allowed for the quantification of this compound at concentrations as low as 5.0 ng/ml of plasma. nih.gov The use of a nitrogen-specific detector enhances the selectivity of the method for this compound, as it is a nitrogen-containing compound. capes.gov.brnih.gov This GLC method demonstrated sufficient sensitivity and reproducibility for potential clinical use. nih.gov
High-Performance Liquid Chromatography (HPLC) Development
While specific details on the development of HPLC methods solely for this compound are not extensively detailed in the search results, HPLC is a widely used technique for the analysis of various pharmaceutical compounds, including antiarrhythmic agents. The development of HPLC methods typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the analyte of interest. The application of HPLC to compounds like budesonide, which is also a pharmaceutical, highlights the general principles and considerations involved in developing such methods for drug analysis. researchgate.netnih.gov These include ensuring linearity, precision, accuracy, sensitivity, and selectivity. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is widely applied in pharmaceutical analysis, including therapeutic drug monitoring and the analysis of drugs and their metabolites in biological matrices. nih.govnews-medical.netbioagilytix.commdpi.com While direct applications of LC-MS specifically for this compound were not prominently found, the technique's general utility in quantifying drugs in plasma and its high sensitivity and specificity make it a suitable approach for this compound analysis, especially in complex biological samples or when high sensitivity is required. LC-MS/MS methods are commonly used for the quantitative determination of drugs in plasma, offering advantages in terms of sensitivity and selectivity by monitoring specific mass transitions of the analyte. nih.govsciex.com
Spectroscopic Approaches for Structural Elucidation (if applicable)
Spectroscopic methods, such as IR and NMR spectroscopy, are fundamental techniques for the structural characterization and confirmation of chemical compounds. While the search results mention the characterization of other compounds using techniques like elemental analysis, Energy Dispersive X-ray Spectroscopy (EDS), infrared spectroscopy (IR), and powder X-ray diffraction (PXRD) googleapis.com, specific details regarding the application of these methods solely for the structural elucidation of this compound were not extensively provided. However, the structure of this compound maleate (B1232345) is available through databases like PubChem, which is typically determined through a combination of analytical and spectroscopic techniques. nih.gov
Method Validation and Robustness for Preclinical Research
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, particularly in preclinical research where reliable data is essential for assessing the pharmacokinetics and disposition of a compound. eurofins.comamazonaws.comnuvisan.comeuropa.eu Validation typically involves evaluating parameters such as specificity, sensitivity, accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nuvisan.comeuropa.euresearchgate.net For preclinical studies, method validation ensures that the analytical procedures accurately measure the drug concentration in biological samples. eurofins.comamazonaws.com A phased approach to method validation is often employed, with the level of validation increasing as drug development progresses. eurofins.comamazonaws.com Robustness refers to the ability of the method to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability under normal usage conditions. nuvisan.comresearchgate.net Although specific validation data for this compound analytical methods in preclinical research were not detailed, the principles of method validation are universally applied to ensure the quality and consistency of bioanalytical data supporting drug development. europa.eu
Theoretical and Computational Studies of Bucainide
Molecular Docking and Dynamics Simulations for Receptor Interaction
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as Bucainide, when it binds to a macromolecular target (receptor), typically a protein. openaccessjournals.commdpi.comopenaccessjournals.com This method simulates the "lock-and-key" mechanism of molecular recognition and helps estimate the binding affinity between the ligand and the receptor. openaccessjournals.commdpi.comopenaccessjournals.comchemrxiv.org Key concepts in molecular docking include the representation of ligands and receptors, the use of scoring functions to evaluate binding strength, and search algorithms to explore possible binding orientations. openaccessjournals.com Scoring functions assess factors like hydrogen bonding, van der Waals forces, and electrostatic interactions to predict the stability of the complex. openaccessjournals.com
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. mdpi.comfrontiersin.orgarxiv.org MD provides insights into the dynamic interactions between a ligand and its target protein, accounting for the flexibility of both molecules and the surrounding environment. mdpi.comarxiv.org This is particularly useful for understanding how a ligand binds, the stability of the complex over time, and the conformational changes that may occur upon binding. mdpi.comnih.gov MD simulations can help evaluate the binding energetics and kinetics of ligand-receptor interactions, guiding the selection of promising candidate molecules. mdpi.com
Note: While molecular docking and dynamics are widely used computational techniques in drug discovery, specific research findings detailing the molecular docking or dynamics simulations of this compound with its target receptors were not found in the consulted literature.
In Silico Electrophysiological Modeling of this compound Effects
In silico electrophysiological modeling involves creating computational models of cardiac cells or tissues to simulate their electrical activity and predict the effects of drugs on ion channels and action potentials. nih.govfrontiersin.orgcinc.org These models can incorporate experimentally measured ion channel blockade data to examine changes in action potential biomarkers such as action potential duration (APD), peak voltage, and resting membrane potential under the influence of a drug like this compound. nih.govfrontiersin.org
Mathematical models of cellular electrophysiology, such as the O'Hara-Rudy model, can be used to simulate the propagation of electrical signals in cardiac tissue by solving reaction-diffusion equations. nih.govcinc.org This allows for the prediction of how a drug might affect cardiac rhythm and assess potential proarrhythmic risk. nih.govfrontiersin.org In silico models can help investigate the impact of drug action on phenomena like delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are associated with arrhythmias. frontiersin.org
Note: Information specifically on in silico electrophysiological modeling of this compound's effects was not found in the consulted literature.
Computational Chemistry Approaches for Structure-Activity Relationship Prediction
Computational chemistry approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to establish a correlation between the chemical structure of a compound and its biological activity. nih.govnih.govmdpi.comresearchgate.netnih.gov QSAR models use mathematical techniques to predict the biological activity of chemical compounds based on their structural and physicochemical features, represented by molecular descriptors. nih.govnih.govmdpi.comresearchgate.netnih.gov
By analyzing a dataset of molecules with known activities, QSAR models can identify key structural features that contribute to activity. nih.govmdpi.com These models can then be used to predict the activity of new, untested compounds and guide the design of molecules with improved properties. nih.govmdpi.comresearchgate.net QSAR studies can involve various molecular descriptors, including topological, geometrical, physicochemical, and electronic descriptors. nih.govmdpi.com Both 2D and 3D QSAR models can be developed. researchgate.net
Note: Specific QSAR studies or other computational chemistry approaches focused on predicting the structure-activity relationships of this compound were not found in the consulted literature.
Predictive Modeling for Preclinical Pharmacokinetic Properties
Predictive modeling for preclinical pharmacokinetic (PK) properties, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) prediction, utilizes computational methods to estimate how a drug candidate will be processed by the body. nih.govnih.govgithub.comscbdd.comuniroma1.itnih.gov These in silico techniques aim to forecast properties such as oral absorption, distribution to various tissues, metabolic pathways, and routes of excretion. nih.govnih.govgithub.comscbdd.comuniroma1.ittno.nlallucent.com
Widely used methods for ADMET prediction include QSAR and physiologically based pharmacokinetic (PBPK) modeling. nih.gov QSAR models in ADMET analysis depend on molecular descriptors to predict properties like lipophilicity (logP), blood-brain barrier penetration, and protein binding. nih.govnih.govuniroma1.it PBPK modeling integrates in vitro and in silico data to simulate the absorption, distribution, metabolism, and excretion of a drug within a biological system, allowing for predictions in various populations and scenarios. tno.nldiva-portal.org
Computational tools and software packages are available for predicting a wide range of ADMET endpoints. github.comscbdd.com These predictions are integral to in silico drug discovery, helping to forecast pharmacokinetic and safety profiles and prioritize promising compounds for further experimental testing. nih.govgithub.comuniroma1.it
Note: While predictive modeling for preclinical pharmacokinetic properties is a standard practice in drug development, specific predictive modeling data for this compound's preclinical pharmacokinetic properties were not found in the consulted literature.
Potential Research Avenues and Gaps in Understanding
Unexplored Mechanistic Aspects of Bucainide Action
While this compound has been shown to be a potent cardiac depressant and antiarrhythmic agent in animal models, the precise molecular mechanisms underpinning these effects are not fully elucidated ncats.io. Research indicates its efficacy in models such as chloroform-induced ventricular arrhythmias and ouabain-induced ventricular tachyarrhythmias in dogs, as well as refractory period prolongation in isolated guinea pig atria ncats.io. However, the specific ion channels, receptors, or signaling pathways primarily modulated by this compound require more detailed investigation. Understanding the nuanced interactions at the molecular level is crucial for defining its pharmacological profile and predicting potential off-target effects. Further studies employing patch-clamp electrophysiology, receptor binding assays, and intracellular signaling analysis could provide valuable insights into the fundamental actions of this compound. The possibility of multiple mechanisms of action has been proposed for various pharmaceutical agents, where structural changes can differentially impact activity on different pathways google.com. This highlights the need to fully characterize all relevant mechanisms for this compound.
Opportunities for Novel this compound Analog Development
Structure-activity relationship (SAR) studies are fundamental to rational drug design and the development of novel analogs with improved efficacy, selectivity, or pharmacokinetic properties mdpi.comfrontiersin.orgresearchgate.net. While this compound's chemical structure is known, comprehensive SAR studies specifically aimed at optimizing its antiarrhythmic activity while potentially minimizing other effects (such as weak central nervous system depression ncats.io) appear to be an area ripe for further research. Exploring modifications to the this compound scaffold could lead to the identification of analogs with enhanced binding affinity to specific cardiac targets or altered metabolic profiles, potentially improving their therapeutic index. mdpi.comnih.govnih.gov Quantitative structure-activity relationship (QSAR) models, which build quantitative relationships between chemical structure and biological activity using computational methods, could be particularly valuable in predicting the activity of novel this compound derivatives and guiding synthesis efforts frontiersin.org.
Advanced Preclinical Models for Studying this compound Effects
Preclinical studies have demonstrated this compound's antiarrhythmic effects in various animal models, including mice, guinea pigs, and dogs ncats.io. These models have been instrumental in the initial assessment of its activity. However, the translation of findings from animal models to human physiology can be challenging due to interspecies differences pebble.biomdpi.com. Advanced preclinical models, such as induced pluripotent stem cell (iPSC)-derived cardiomyocytes, 3D cardiac tissue constructs, and organ-on-a-chip systems, offer potentially more human-relevant platforms for studying this compound's effects on cardiac electrophysiology and contractility pebble.biomdpi.comnih.gov. These models can provide a more accurate representation of human cardiac responses and help to better predict clinical outcomes pebble.biomdpi.com. Furthermore, advanced in vitro systems can be crucial in improving drug efficacy while minimizing toxicity mdpi.com. Integrating these advanced models into preclinical research on this compound could provide a more comprehensive understanding of its potential in a human context ppd.comnih.govieo.it.
Integration of Omics Data for Comprehensive Understanding of this compound Pharmacology
The application of "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) has revolutionized the study of biological systems and drug responses nih.govfrontiersin.orgmdpi.com. Integrating multi-omics data can provide a holistic view of the molecular changes induced by a compound frontiersin.orgacrpnet.org. For this compound, a systems biology approach integrating omics data could offer a comprehensive understanding of its pharmacological effects drugtargetreview.comnih.govfrontiersin.orgnih.govplos.orgappleacademicpress.com. Transcriptomics could reveal changes in gene expression related to cardiac function or drug metabolism upon this compound exposure. Proteomics could identify altered protein levels or post-translational modifications in cardiac tissues. Metabolomics could provide insights into metabolic pathways affected by the drug. nih.govfrontiersin.orgacrpnet.org By integrating these different layers of molecular information, researchers could gain a deeper understanding of how this compound interacts with biological systems, identify potential biomarkers of response or resistance, and uncover previously unrecognized pathways involved in its antiarrhythmic action drugtargetreview.comnih.govfrontiersin.orgnih.govplos.orgappleacademicpress.com. This integrated approach, often coupled with bioinformatics and computational modeling, holds significant promise for advancing the understanding of this compound's complex pharmacology frontiersin.orgmdpi.comdrugtargetreview.comfrontiersin.org.
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental framework to investigate Bucainide's mechanism of action?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing mechanistic studies . Use in vitro assays (e.g., ion channel binding assays) to isolate this compound's primary targets, incorporating positive and negative controls to validate specificity . For in vivo models, select species with homologous metabolic pathways to humans and include dose-response experiments to establish causality. Document protocols in line with reproducible research standards, ensuring all reagents and experimental conditions are explicitly detailed .
Q. What are best practices for formulating a hypothesis-driven research question about this compound's efficacy in arrhythmia models?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example:
- Feasible: Use established arrhythmia induction protocols (e.g., Langendorff-perfused heart models).
- Novel: Compare this compound’s efficacy against legacy antiarrhythmics like flecainide under ischemic conditions.
- Ethical: Adhere to institutional animal care guidelines for in vivo studies .
Ensure the hypothesis explicitly links this compound’s electrophysiological effects to clinical outcomes .
Q. How should researchers address variability in this compound's pharmacokinetic data across preclinical studies?
- Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens) . Use pharmacokinetic modeling (e.g., compartmental analysis) to normalize data, and validate findings with in vitro hepatocyte assays to assess metabolic stability . Report variability metrics (e.g., coefficient of variation) transparently in publications .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound's reported proarrhythmic vs. antiarrhythmic effects?
- Methodological Answer : Apply principal contradiction analysis to determine if discrepancies arise from methodological differences (e.g., tissue-specific ion channel expression) or dosing thresholds . Design a cross-study comparison table:
| Study | Model | Dose (mg/kg) | Outcome | Confounding Factors |
|---|---|---|---|---|
| A | Rat | 10 | Proarrhythmic | High K+ solution |
| B | Rabbit | 5 | Antiarrhythmic | Ischemia protocol |
Use multivariate regression to isolate variables driving contradictory outcomes .
Q. How can researchers optimize this compound's assay conditions to improve signal-to-noise ratios in high-throughput screening?
- Methodological Answer :
- Step 1 : Perform a fractional factorial design to test variables (e.g., pH, temperature, solvent concentration) .
- Step 2 : Use response surface methodology (RSM) to identify optimal conditions.
- Step 3 : Validate with spike-recovery experiments using this compound spiked into biological matrices (e.g., plasma) .
- Step 4 : Document all iterations in supplementary materials for reproducibility .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-dependent effects on cardiac action potentials?
- Methodological Answer : Employ mixed-effects models to account for inter-subject variability in patch-clamp data . For time-series analysis (e.g., action potential duration), use wavelet transforms to detect transient effects. Pair these with Bayesian inference to quantify uncertainty in dose-response relationships .
Data Contradiction & Validation
Q. How to validate conflicting reports on this compound's metabolite toxicity?
- Methodological Answer :
- Phase 1 : Synthesize or source major metabolites (e.g., hydroxylated derivatives) and test toxicity in human cardiomyocyte cell lines .
- Phase 2 : Compare metabolite accumulation profiles across species using LC-MS/MS, correlating findings with histopathological data .
- Phase 3 : Apply Cochrane risk-of-bias tool to assess reliability of conflicting studies .
Tables for Methodological Reference
Table 1 : Key Considerations for this compound Experimental Design
Table 2 : Frameworks for Research Question Evaluation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
